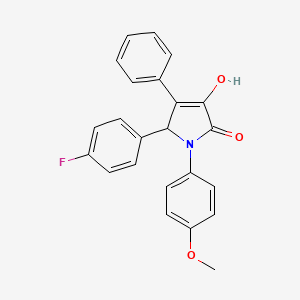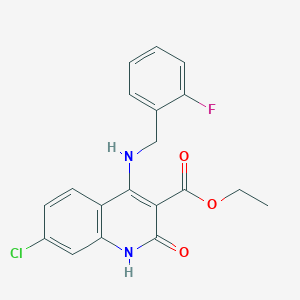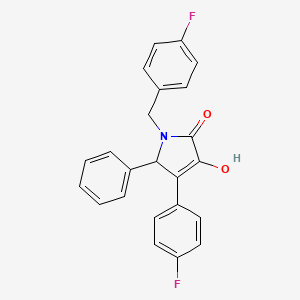
5-(4-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluorophenyl)-3-Hydroxy-1-(4-Methoxyphenyl)-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One is a complex organic compound with a unique structure that includes fluorophenyl, methoxyphenyl, and phenyl groups attached to a dihydropyrrolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-3-Hydroxy-1-(4-Methoxyphenyl)-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde, 4-methoxybenzaldehyde, and phenylhydrazine with a suitable diketone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for industrial applications.
化学反応の分析
Types of Reactions
5-(4-Fluorophenyl)-3-Hydroxy-1-(4-Methoxyphenyl)-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the dihydropyrrolone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine or methoxy groups.
科学的研究の応用
5-(4-Fluorophenyl)-3-Hydroxy-1-(4-Methoxyphenyl)-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(4-Fluorophenyl)-3-Hydroxy-1-(4-Methoxyphenyl)-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a key enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 1-(4-Fluorophenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione
- 2-(4-Fluorophenyl)-4,5-Dimethyl-1-(4-Methylphenyl)-1H-Imidazole
Uniqueness
5-(4-Fluorophenyl)-3-Hydroxy-1-(4-Methoxyphenyl)-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One is unique due to its specific combination of functional groups and structural features. The presence of both fluorophenyl and methoxyphenyl groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced biological activity or improved material properties, depending on the context.
特性
分子式 |
C23H18FNO3 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-4-hydroxy-1-(4-methoxyphenyl)-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H18FNO3/c1-28-19-13-11-18(12-14-19)25-21(16-7-9-17(24)10-8-16)20(22(26)23(25)27)15-5-3-2-4-6-15/h2-14,21,26H,1H3 |
InChIキー |
CYSMWOJPXDOLOS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B11272408.png)
![3-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11272412.png)
![ethyl 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B11272419.png)
![N-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide](/img/structure/B11272430.png)


![Methyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B11272455.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11272459.png)
![N-cycloheptyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B11272463.png)
![4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B11272471.png)
![N-(2-Methoxyphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11272485.png)
![N-(4-fluorobenzyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11272494.png)
![N-(2-bromophenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11272499.png)
![4-[(3-Methylbenzyl)sulfanyl]-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11272503.png)
